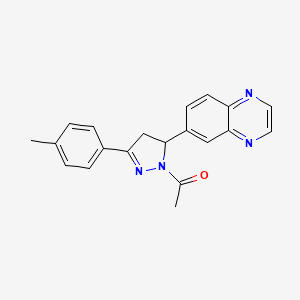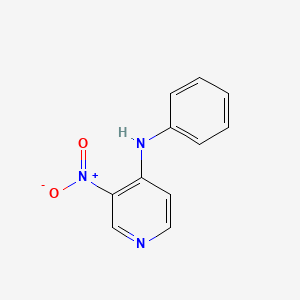
3-nitro-N-phenylpyridin-4-amine
Übersicht
Beschreibung
3-nitro-N-phenylpyridin-4-amine (NPPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. NPPA is a pyridine derivative that has a nitro group and a phenyl group attached to it. The compound has been studied extensively for its therapeutic properties and its mechanism of action.
Wirkmechanismus
The mechanism of action of 3-nitro-N-phenylpyridin-4-amine involves the inhibition of various enzymes and proteins in the body. The compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. 3-nitro-N-phenylpyridin-4-amine also inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
3-nitro-N-phenylpyridin-4-amine has been shown to have various biochemical and physiological effects on the body. The compound has been found to reduce oxidative stress and inflammation, which are associated with many diseases. 3-nitro-N-phenylpyridin-4-amine also regulates the levels of various neurotransmitters in the brain, which are important for mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-nitro-N-phenylpyridin-4-amine in lab experiments include its high purity, stability, and reproducibility. The compound can be synthesized in large quantities, making it suitable for large-scale experiments. However, the limitations of using 3-nitro-N-phenylpyridin-4-amine include its toxicity and potential side effects. Careful handling and safety precautions are required when working with the compound.
Zukünftige Richtungen
There are several future directions for research on 3-nitro-N-phenylpyridin-4-amine. One area of interest is the development of new derivatives of the compound with improved therapeutic properties. Another area of research is the investigation of the compound's potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Further studies are also needed to understand the long-term effects of 3-nitro-N-phenylpyridin-4-amine on the body and its potential side effects.
Conclusion:
In conclusion, 3-nitro-N-phenylpyridin-4-amine is a chemical compound that has shown promising therapeutic properties in scientific research. The compound has been studied extensively for its mechanism of action and its potential applications in the treatment of various diseases. Further research is needed to fully understand the compound's effects on the body and its potential for use in medicine.
Wissenschaftliche Forschungsanwendungen
3-nitro-N-phenylpyridin-4-amine has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. 3-nitro-N-phenylpyridin-4-amine has also been shown to have neuroprotective effects by preventing the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-nitro-N-phenylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)11-8-12-7-6-10(11)13-9-4-2-1-3-5-9/h1-8H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYTVCBMTYEETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-phenylpyridin-4-amine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


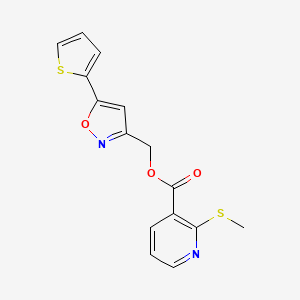
![Methyl 2-[(2,2-dimethoxyethyl)amino]acetate](/img/structure/B2856256.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2856258.png)
![7-Chloro-1-(4-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2856260.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2856261.png)

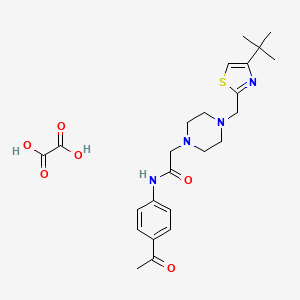
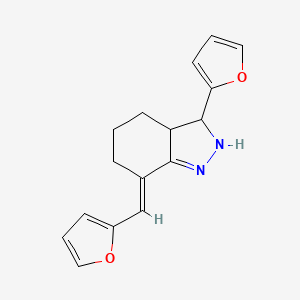
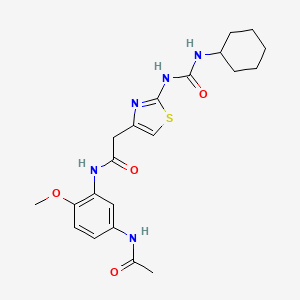
![N-(2,3-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2856268.png)
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2856269.png)
![N-benzyl-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2856275.png)
